molecular formula C5H8N2S B1358791 (4-Methyl-1,3-thiazol-5-yl)methanamine CAS No. 857549-15-6

(4-Methyl-1,3-thiazol-5-yl)methanamine

Cat. No.: B1358791
CAS No.: 857549-15-6
M. Wt: 128.2 g/mol
InChI Key: UGNFDYLWMWQMPR-UHFFFAOYSA-N
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Description

(4-Methyl-1,3-thiazol-5-yl)methanamine is a heterocyclic organic compound featuring a 1,3-thiazole core substituted with a methyl group at position 4 and a methanamine (-CH2NH2) group at position 5. Its molecular formula is C5H8N2S, with a molecular weight of 128.19 g/mol (calculated). This compound is commercially available (CAS: 857549-15-6) and is often utilized as a building block in medicinal chemistry due to the pharmacological relevance of thiazole derivatives . Thiazoles are known for their diverse biological activities, including antitumor, antiviral, and anti-inflammatory properties, as evidenced by related compounds in the literature .

Properties

IUPAC Name

(4-methyl-1,3-thiazol-5-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2S/c1-4-5(2-6)8-3-7-4/h3H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGNFDYLWMWQMPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30640711
Record name 1-(4-Methyl-1,3-thiazol-5-yl)methanamine
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URL https://comptox.epa.gov/dashboard/DTXSID30640711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

857549-15-6
Record name 1-(4-Methyl-1,3-thiazol-5-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30640711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-methyl-1,3-thiazol-5-yl)methanamine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methyl-1,3-thiazol-5-yl)methanamine typically involves the reaction of 4-methylthiazole with formaldehyde and ammonia. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The industrial process also includes purification steps such as distillation and crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

(4-Methyl-1,3-thiazol-5-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4-Methyl-1,3-thiazol-5-yl)methanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Methyl-1,3-thiazol-5-yl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares (4-Methyl-1,3-thiazol-5-yl)methanamine with five structurally similar thiazole derivatives:

Compound Name Substituents on Thiazole Ring Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
This compound 4-CH3, 5-CH2NH2 C5H8N2S 128.19 857549-15-6 Simplest structure; used in drug discovery scaffolds .
1-(4-Ethyl-2-methyl-1,3-thiazol-5-yl)methanamine 4-C2H5, 2-CH3, 5-CH2NH2 C7H12N2S 156.25 - Increased lipophilicity due to ethyl group; potential metabolic stability .
[5-(2,4-Dimethyl-1,3-thiazol-5-yl)-1H-pyrazol-3-yl]methanamine 2,4-(CH3)2 (on thiazole), pyrazole linkage C9H12N4S 208.28 - Hybrid structure with pyrazole; may enhance binding to enzymes .
[2-(Methoxymethyl)-5-phenyl-1,3-thiazol-4-yl]methanamine 2-CH2OCH3, 4-CH2NH2, 5-C6H5 C12H14N2OS 234.32 1340521-16-5 Bulky phenyl and methoxymethyl groups; improved solubility via OCH3 .
(5-Methyl-1,3-thiazol-2-yl)methanamine 5-CH3, 2-CH2NH2 C5H8N2S 128.19 921091-08-9 Positional isomer; altered electronic effects due to NH2 at C2 .

Structure-Activity Relationships (SAR)

  • Substituent Effects: Methyl/Ethyl Groups: Alkyl groups (e.g., 4-CH3 or 4-C2H5) enhance metabolic stability but may reduce solubility. Aromatic Moieties: The phenyl group in [2-(methoxymethyl)-5-phenyl-1,3-thiazol-4-yl]methanamine introduces π-π stacking capabilities, which could improve binding to hydrophobic protein pockets . Heterocyclic Linkages: Hybrid structures with pyrazole () or pyrrolizine () rings expand interaction possibilities with biological targets, such as allosteric enzyme sites.

Biological Activity

(4-Methyl-1,3-thiazol-5-yl)methanamine, a compound belonging to the thiazole family, has garnered attention due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a molecular formula of C5H8N2SC_5H_8N_2S and a molecular weight of approximately 128.19 g/mol. Its thiazole ring structure is characterized by the presence of nitrogen and sulfur atoms, contributing to its unique chemical properties and biological activities.

Target Interactions

Thiazole derivatives, including this compound, interact with various biological targets such as enzymes and receptors. They can bind to DNA and inhibit topoisomerase II, leading to DNA double-strand breaks, which is significant in cancer therapy.

Biochemical Pathways

This compound influences multiple biochemical pathways, exhibiting activities such as:

  • Antimicrobial : It disrupts bacterial enzyme functions.
  • Antioxidant : It scavenges free radicals.
  • Anti-inflammatory : It modulates inflammatory pathways.
  • Neuroprotective : It protects neuronal cells from damage .

Antimicrobial Activity

This compound has shown promising antimicrobial effects against various bacterial strains. In studies, it demonstrated Minimum Inhibitory Concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli .

Bacterial StrainMIC (mg/mL)
Staphylococcus aureus0.0039
Escherichia coli0.025
Bacillus subtilis0.0195
Candida albicans0.0048

Antifungal Activity

The compound also exhibits antifungal properties with notable activity against fungal strains like Candida albicans. The inhibition zones observed in laboratory tests indicate its potential as an antifungal agent .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Antibacterial Efficacy : A study tested various thiazole derivatives and found that this compound exhibited significant antibacterial activity with a rapid killing effect on S. aureus and E. coli within 8 hours .
  • Cellular Mechanisms : Research indicated that this compound alters gene expression related to cell cycle regulation, impacting cell proliferation and apoptosis in various cell types.
  • Pharmacokinetics : Investigations into the pharmacokinetic properties revealed that the compound is slightly soluble in water but more soluble in organic solvents, which influences its bioavailability and therapeutic efficacy.

Safety Profile

According to safety data, this compound is classified as hazardous under OSHA standards due to potential irritant properties. Proper handling protocols are essential when working with this compound.

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